1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Attachment of the nitrophenyl group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium hydroxide. Major products formed from these reactions include the oxidized pyridine derivative, the reduced amine derivative, and various substituted products depending on the nucleophile used.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its dihydropyridine structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The dihydropyridine ring is known to interact with calcium channels, modulating their activity and affecting calcium ion flow in cells. This can lead to various physiological effects, such as vasodilation and reduced blood pressure. The nitrophenyl group may also contribute to its biological activity by interacting with other molecular targets, such as enzymes or receptors involved in inflammatory pathways .
Comparison with Similar Compounds
1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Nicardipine: Used for its vasodilatory effects in the treatment of hypertension and angina.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other dihydropyridine derivatives .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c1-13-2-8-17(24(27)28)10-18(13)22-20(26)15-5-9-19(25)23(12-15)11-14-3-6-16(21)7-4-14/h2-10,12H,11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXZEFASDRRXGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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